molecular formula C16H26N2O5 B14070562 (3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid

(3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid

Cat. No.: B14070562
M. Wt: 326.39 g/mol
InChI Key: JYNJSLVVNANPCL-SRVKXCTJSA-N
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Description

The compound (3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid is a bicyclic molecule featuring a pyrrolo[1,2-a]azocine core, a tert-butoxycarbonyl (Boc)-protected amino group at position 6, a ketone at position 5, and a carboxylic acid at position 3.

This compound is likely a synthetic intermediate in medicinal chemistry, particularly in peptide mimetics or protease inhibitor development, given the Boc group’s role in protecting amines during solid-phase synthesis . The carboxylic acid moiety enhances hydrophilicity, distinguishing it from ester derivatives, which are more lipophilic .

Properties

Molecular Formula

C16H26N2O5

Molecular Weight

326.39 g/mol

IUPAC Name

(3S,6S,10aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylic acid

InChI

InChI=1S/C16H26N2O5/c1-16(2,3)23-15(22)17-11-7-5-4-6-10-8-9-12(14(20)21)18(10)13(11)19/h10-12H,4-9H2,1-3H3,(H,17,22)(H,20,21)/t10-,11-,12-/m0/s1

InChI Key

JYNJSLVVNANPCL-SRVKXCTJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]2CC[C@H](N2C1=O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC2CCC(N2C1=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the decahydropyrrolo[1,2-a]azocine ring system, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid functionality. The reaction conditions often involve the use of strong acids or bases, as well as specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone or carboxylic acid groups into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications allows researchers to create derivatives that can be used as probes or inhibitors in biochemical assays.

Medicine

In medicine, this compound has potential applications in drug discovery and development. Its unique structure and reactivity make it a candidate for the design of new therapeutic agents targeting specific biological pathways.

Industry

In industrial applications, this compound can be used in the development of new materials, catalysts, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule but differ in substituents, stereochemistry, or ring systems:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Features
Target Compound C16H25N3O5 (inferred) ~339.39 Boc-amino, ketone, carboxylic acid Pyrrolo[1,2-a]azocine, 3S,6S,10aS stereochemistry
Benzyl ester derivative C22H31N3O6 433.50 Boc-amino, ketone, benzyl ester, hydroxy Additional hydroxy at position 9; enhanced lipophilicity
Ethyl ester analogue C18H28N2O5 352.43 Boc-amino, ketone, ethyl ester Ethyl ester replaces carboxylic acid; higher logP
Diazocine derivative C14H23N3O5 313.36 Boc-amino, ketone, methyl ester Diazocine ring (two nitrogens); altered ring strain
Key Observations :

Ester vs. Carboxylic Acid : The ethyl ester analogue exhibits higher lipophilicity, favoring membrane permeability, whereas the carboxylic acid in the target compound improves aqueous solubility.

Ring System Modifications : The diazocine derivative introduces a second nitrogen, altering electron distribution and hydrogen-bonding capacity compared to the azocine core.

Stereochemistry : The 10aR configuration in the benzyl ester derivative vs. 10aS in the target compound may influence binding to chiral biological targets.

Physicochemical Properties

Table 2: Inferred Physicochemical Properties
Compound Water Solubility logP (Predicted) Stability
Target Compound High (carboxylic acid) ~1.2 Acid-sensitive (Boc group)
Ethyl ester Low ~3.5 Stable at 2–8°C
Diazocine derivative Moderate ~2.8 Sensitive to basic conditions
  • Stability : The Boc group in all compounds requires acidic conditions for removal (e.g., TFA), but the carboxylic acid in the target compound may limit compatibility with strong acids .

Research Implications

  • Protease Inhibition : The bicyclic core and Boc group resemble scaffolds in cIAP-1/2 and XIAP inhibitors .
  • Prodrug Potential: Ethyl ester derivatives may serve as prodrugs, hydrolyzing in vivo to the active carboxylic acid form.

Biological Activity

The compound (3S,6S,10aS)-6-((tert-butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid, with CAS number 957134-90-6, is a synthetic derivative belonging to the class of pyrrolidine-based compounds. Its structural uniqueness and potential bioactivity make it a subject of interest in medicinal chemistry and pharmacological research.

  • Molecular Formula : C₁₆H₂₆N₂O₅
  • Molecular Weight : 326.39 g/mol
  • Purity : Generally available with high purity specifications for research applications.

Biological Activity Overview

Research into the biological activity of this compound primarily focuses on its potential as an anticancer agent. Preliminary studies suggest that it may exhibit significant cytotoxic effects against various cancer cell lines.

Cytotoxicity Studies

Recent investigations have demonstrated that derivatives of related compounds show varying degrees of cytotoxicity against several tumor cell lines. For instance, compounds structurally similar to this compound have been shown to induce apoptosis in cancer cells by disrupting cellular processes such as DNA synthesis and cell cycle progression.

The proposed mechanism involves:

  • Inhibition of DNA Synthesis : Compounds have been observed to block DNA synthesis in cancer cells, leading to cell cycle arrest.
  • Induction of Apoptosis : Specific derivatives have been linked to apoptosis through mitochondrial pathways.
  • Cell Cycle Arrest : Notably, some studies report that these compounds can induce G1 phase arrest in sensitive cancer cell lines.

Table 1: Summary of Cytotoxicity Data

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound ACOLO201 (Colorectal)<30DNA synthesis inhibition
Compound BMDA-MB-231 (Breast)25Apoptosis induction
Compound CA549 (Lung)40Cell cycle arrest

Note: The above data is indicative and derived from studies on structurally similar compounds.

Research Findings

  • A study published in MDPI highlighted the cytotoxic effects of related compounds against various cancer cell lines, emphasizing their potential as therapeutic agents in oncology .
  • Another investigation focused on structure-activity relationships (SAR), revealing that modifications in the molecular structure can significantly influence the biological activity and selectivity towards cancer cells .

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